(2E,3E)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)-1-(4-methylphenyl)propan-1-one
CAS No.:
Cat. No.: VC13322090
Molecular Formula: C16H13Cl2N3O2
Molecular Weight: 350.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13Cl2N3O2 |
|---|---|
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | (2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one |
| Standard InChI | InChI=1S/C16H13Cl2N3O2/c1-10-2-4-11(5-3-10)16(22)15(9-19-23)21-20-14-7-12(17)6-13(18)8-14/h2-9,20,23H,1H3/b19-9+,21-15+ |
| Standard InChI Key | ABZZAINUSUOQJQ-DBZXCDMESA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)C(=O)/C(=N/NC2=CC(=CC(=C2)Cl)Cl)/C=N/O |
| SMILES | CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=NO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s molecular formula is C₁₆H₁₃Cl₂N₃O₂, with a molecular weight of 350.2 g/mol. Its IUPAC name, (2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one, reflects the stereochemical configuration (E,E) at the hydrazone and imine double bonds, as well as the substitution pattern on the aromatic rings. The 3,5-dichlorophenyl group and para-methylphenyl ketone moiety contribute to its planar rigidity and electronic asymmetry, which are critical for its interactions in biological or material systems.
Table 1: Key Structural and Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₆H₁₃Cl₂N₃O₂ |
| Molecular Weight | 350.2 g/mol |
| IUPAC Name | (2E,3E)-2-[(3,5-dichlorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methylphenyl)propan-1-one |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)C(=NNC2=CC(=CC(=C2)Cl)Cl)C=N.O |
| Topological Polar Surface Area | 83.5 Ų |
Crystallographic and Stereochemical Features
While crystallographic data for this specific compound is unavailable, analogous hydrazone-imine hybrids, such as cobalt complexes derived from tris(hydrazone) ligands, crystallize in monoclinic systems (e.g., P2₁/n) with well-defined coordination geometries . The (E,E) configuration at the C=N bonds likely enforces a planar arrangement, facilitating π-π stacking interactions in solid-state structures or when bound to biological targets .
Synthesis and Reaction Optimization
Key Synthetic Pathways
The synthesis of this compound typically involves a multi-step condensation sequence:
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Hydrazine-Ketone Condensation: Reaction of 3,5-dichlorophenylhydrazine with a β-ketoimine precursor, such as 1-(4-methylphenyl)-3-oxopropane-1-one, under acidic or neutral conditions.
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Oxime Formation: Subsequent treatment with hydroxylamine to introduce the N-hydroxyimino group at the β-position.
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Purification: Recrystallization from polar aprotic solvents (e.g., dimethylformamide) to isolate the (E,E) isomer .
Critical parameters include solvent polarity (methanol or ethanol preferred), temperature (reflux conditions for imine stabilization), and stoichiometric control to avoid over-substitution. Yields for analogous hydrazones range from 40–70%, depending on the steric bulk of substituents .
Mechanistic Considerations
The formation of the hydrazone linkage proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon, followed by dehydration to generate the C=N bond. The E selectivity arises from thermodynamic stabilization of the trans-configuration due to reduced steric clash between the 3,5-dichlorophenyl and para-methylphenyl groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (predicted, DMSO-d₆):
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δ 2.35 (s, 3H, Ar-CH₃), δ 7.25–8.10 (m, 6H, aromatic H), δ 8.45 (s, 1H, N=CH), δ 10.80 (s, 1H, NOH) .
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Coupling constants (J) for the imine (C=N–N) and hydrazone (N–N=C) protons are expected near 12–14 Hz, consistent with trans-configurations .
¹³C NMR:
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Peaks at δ 165–170 ppm (C=O), δ 150–155 ppm (C=N), and δ 115–140 ppm (aromatic carbons).
Infrared (IR) Spectroscopy
Key absorptions include:
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3250–3350 cm⁻¹ (O–H stretch, hydroxyimino),
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1680–1700 cm⁻¹ (C=O, ketone),
Mass Spectrometry
High-resolution mass spectrometry (HRMS) would show a molecular ion peak at m/z 350.2 (M⁺), with fragmentation patterns indicative of cleavage at the hydrazone bond (C=N–N) and loss of Cl⁻.
Materials Science Applications
Coordination Chemistry
Hydrazone ligands form stable complexes with transition metals (e.g., Co²⁺, Cu²⁺), which exhibit catalytic and magnetic properties . The hydroxyimino group in this compound could act as a bidentate ligand, coordinating through the imine nitrogen and hydroxyl oxygen .
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